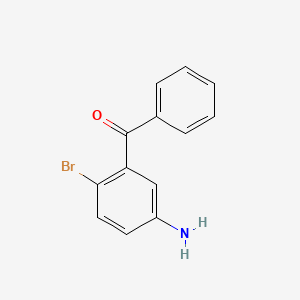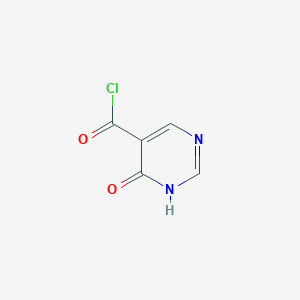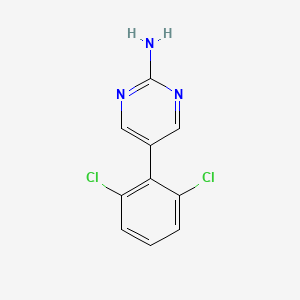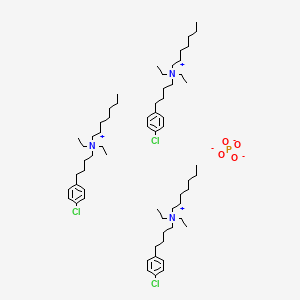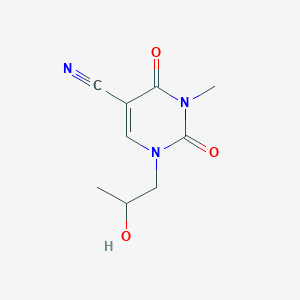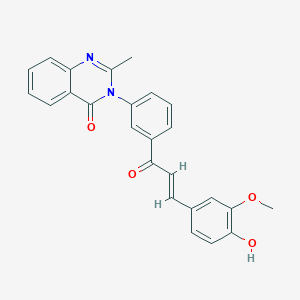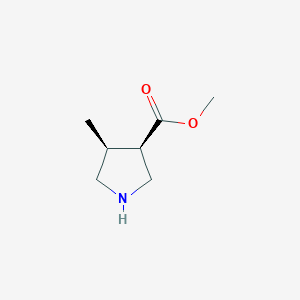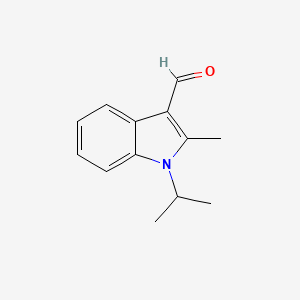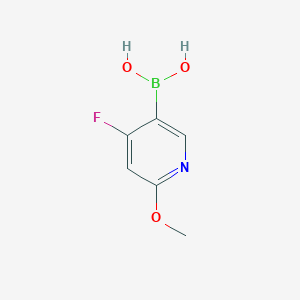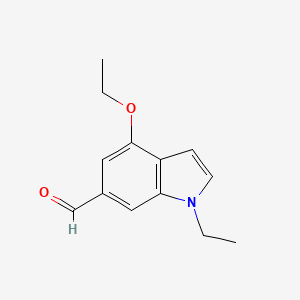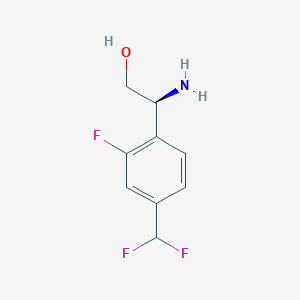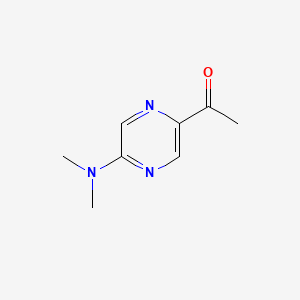
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O It features a pyrazine ring substituted with a dimethylamino group and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with dimethylamine, followed by acetylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction, and an acetylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(5-(Dimethylamino)pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism by which 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and specificity for its target, while the ethanone group may participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Methylpyrazin-2-yl)ethanone
- 1-(5-Aminopyrazin-2-yl)ethanone
- 1-(5-Hydroxypyrazin-2-yl)ethanone
Uniqueness
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance solubility, improve pharmacokinetic properties, and provide a handle for further functionalization in synthetic applications.
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-[5-(dimethylamino)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-4-10-8(5-9-7)11(2)3/h4-5H,1-3H3 |
InChI-Schlüssel |
GRCSVLCHQJZLAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(C=N1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


